Cy5.5-carboxylic acid chloride
Description
Historical Context and Evolution of Cyanine (B1664457) Dyes in Research
The journey of cyanine dyes in research began in 1856 with the discovery of the first dye in this class. britannica.com Initially, their application was in the photographic industry, where they were used to sensitize silver halide emulsions to a broader spectrum of light. britannica.com A significant leap in their use in biological research came with the work of Dr. Alan Waggoner, who developed methods to make cyanine dyes, like the Cy family (including Cy3 and Cy5), more suitable for use in living cells. fluorofinder.comglenresearch.com These efforts led to dyes with increased brightness and photostability compared to traditional fluorophores. fluorofinder.comglenresearch.com
The evolution of cyanine dyes has been driven by the need for more advanced tools in fluorescence-based analysis. fluorofinder.com Researchers have focused on improving properties such as brightness, photostability, water solubility, and quantum yield. fluorofinder.com The development of sulfoindocyanine dyes, for instance, addressed the issue of fluorescence quenching at high labeling densities by preventing dye-dye interactions. glenresearch.com This continuous innovation has cemented the role of cyanine dyes as essential probes in biochemical and biological research. fluorofinder.com
Significance of Cy5.5-Carboxylic Acid Chloride within Near-Infrared Fluorophores for Academic Inquiry
This compound stands out within the near-infrared (NIR) class of fluorophores due to its exceptional spectral properties. medchemexpress.com It exhibits a narrow absorption spectrum and high sensitivity, with an excitation maximum around 650 nm and an emission maximum around 710 nm. medchemexpress.commedchemexpress.com This falls within the NIR window (650–900 nm), a range that is highly advantageous for biological imaging. mdpi.comdovepress.com
The significance of operating in the NIR region lies in the reduced autofluorescence from biological tissues and lower light scattering, which allows for deeper tissue penetration and a higher signal-to-noise ratio. mdpi.commdpi.com These characteristics are critical for applications such as in vivo imaging of disease processes and tracking the biodistribution of molecules. medchemexpress.commdpi.com The high molar extinction coefficient and good photostability of Cy5.5 further contribute to its utility as a robust and reliable fluorescent reporter in academic research. fluorofinder.comglenresearch.com
Role of Carboxylic Acid Functionality in Research Applications
The carboxylic acid group is a key functional component of this compound, enabling its use in a wide array of research applications. This functional group serves as a reactive handle for covalent attachment to other molecules, a process known as bioconjugation. thermofisher.com
Specifically, the carboxylic acid can be activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.combiomol.com This activated ester can then readily react with primary amine groups found in biomolecules like proteins, peptides, and modified oligonucleotides to form stable amide bonds. thermofisher.combiomol.com This ability to label biomolecules with a highly fluorescent NIR dye is fundamental to many modern biological assays, including:
Fluorescence microscopy: Visualizing the localization and dynamics of labeled proteins within cells.
Flow cytometry: Quantifying and sorting cells based on the presence of labeled surface markers.
In vivo imaging: Tracking the accumulation of labeled probes in animal models to study disease progression or drug delivery. mdpi.com
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions by using Cy5.5 as an acceptor or donor fluorophore in a FRET pair. medchemexpress.com
The carboxylic acid functionality, therefore, transforms the Cy5.5 fluorophore from a standalone dye into a versatile tool for probing complex biological systems.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cy5.5 Carboxylic Acid Chloride
Established Synthetic Pathways for Cy5.5-Carboxylic Acid and Analogues
The foundational methods for creating cyanine (B1664457) dyes, including Cy5.5 analogues, have been well-established, primarily involving stepwise condensation reactions carried out in solution.
Stepwise Condensation Approaches in Carbocyanine Synthesis
The conventional and most widely employed strategy for preparing carbocyanine dyes is the stepwise condensation of two nitrogen-containing heterocyclic precursors with a polymethine bridge-forming reagent. acs.orgnih.gov This approach is used for both symmetrical and asymmetrical dyes. nih.govacs.org In a typical synthesis of an asymmetric dye like a Cy5.5 analogue, two different indoleninium or benzindoleninium moieties are condensed onto a polymethine chain. nih.gov The process often involves the reaction of a quaternized heterocycle, which acts as a nucleophile in its methylene (B1212753) base form, with a polyene-chain precursor like a malonaldehyde dianilide derivative. mdpi.comacs.orgacs.org
The initial step in this pathway often involves the N-alkylation to form the aza-heterocycle salt, a reaction that can necessitate high temperatures. nih.gov These elevated temperatures pose a risk of degrading sensitive functional groups that might be desired in the final molecule. nih.gov For example, the synthesis of a sulfo-Cy5 carboxylic acid involves the condensation of two different indolenine intermediates with malonaldehyde dianilide hydrochloride. mdpi.com The reaction between an indolium salt and the malonaldehyde derivative is first conducted in acetic anhydride (B1165640) at high temperatures, followed by the addition of the second indolenine derivative in pyridine (B92270) at room temperature. mdpi.com
Solution-Phase Chemistry Techniques for Dye Preparation
Solution-phase synthesis is the predominant method for preparing cyanine dyes. mdpi.comsoton.ac.uk While solid-phase synthesis methods have been developed, they are generally better suited for small-scale preparations, leading to the preference for solution-phase techniques for broader applications and larger scale production. soton.ac.uk The entire synthetic route for water-soluble pentamethine dyes, from the creation of intermediates to the final condensation, is typically performed in solution. mdpi.com
A representative solution-phase synthesis of a sulfo-Cy5 carboxylic acid begins with the preparation of the key indoleninium-5-sulfonate intermediate via a conventional Fisher indole (B1671886) synthesis from 4-hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone. mdpi.com This intermediate is then alkylated using reagents like iodomethane (B122720) or 6-bromohexanoic acid to yield the precursors for the final condensation step. mdpi.com The final dye formation is achieved through a stepwise condensation reaction in a solvent system, often involving acetic anhydride and pyridine. mdpi.com
Modular Synthesis Strategies for Heterobifunctional Cyanine Dyes
Optimized Reaction Conditions and Reagent Selection for Carboxylic Acid Derivatization
The derivatization of the carboxylic acid group is a critical step, often achieved via amide bond formation or esterification. acs.org Significant effort has gone into optimizing the reaction conditions to maximize yield and prevent degradation of the dye core, which can be unstable under harsh conditions. acs.orgnih.gov The conversion of the carboxylic acid to an amide, for instance, is accomplished using a combination of activating agents, additives, and non-nucleophilic bases. acs.orgnih.gov
Extensive testing of various combinations of reagents and solvents has been performed to identify the most efficient conditions. acs.orgnih.gov For the coupling of a carboxylic acid on the dye to an amine, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC*HCl) as an activating agent with 1-Hydroxybenzotriazole (HOBt) as an additive has been shown to be effective. acs.orgnih.gov The addition of HOBt is crucial as it prevents a common side reaction in peptide couplings: the intramolecular acyl O→N migration of the reactive O-acylisourea intermediate to an inert N-acylurea, which would halt the desired reaction. acs.orgnih.govuni-freiburg.de The choice of base and solvent is also critical, with combinations like DIPEA in DCM showing high efficiency. acs.org
| Parameter | Reagent/Condition | Purpose/Observation | Reference |
| Activating Agent | EDC*HCl | Converts carboxylic acid to a reactive intermediate for coupling. | acs.org, nih.gov |
| Additive | HOBt | Prevents formation of inert N-acylurea byproduct. | acs.org, uni-freiburg.de, nih.gov |
| Base | DIPEA (non-nucleophilic) | Facilitates the coupling reaction without competing as a nucleophile. | acs.org |
| Solvent | DCM (dry) | Provides an inert medium for the reaction. | acs.org |
| Reaction | Amide Coupling | To link the dye's carboxylic acid to an amine-containing molecule. | acs.org |
| Reaction | Esterification | To link the dye's carboxylic acid to an alcohol-containing molecule. | acs.org |
Purification Methodologies and Challenges in Dye Isolation
The purification of cyanine dyes presents significant challenges due to their high polarity, which often leads to irreversible adsorption onto standard silica (B1680970) gel columns during chromatography. mdpi.comacs.org This characteristic complicates the isolation of the final product, especially in large-scale syntheses. acs.org Another common issue is the formation of symmetrical dye byproducts during the synthesis of asymmetrical dyes, which can be difficult to separate from the desired product. acs.org
To address these issues, several strategies have been employed. A key innovation in the modular synthesis approach is to defer chromatographic purification until the very last step. acs.orgfigshare.comuni-freiburg.de This is made possible by leveraging the pH- and functional group-dependent solubility of the dye intermediates for workup and initial purification, such as through aqueous workups and washing with organic solvents. acs.org For the final purification, while reversed-phase chromatography using C-18 absorbents is effective, it can be prohibitively expensive for large scales. uni-freiburg.de Consequently, preparative HPLC is often used to obtain highly pure compounds. uni-freiburg.de Other methods include column chromatography on basic aluminum oxide and denaturing polyacrylamide gel electrophoresis (PAGE), which is particularly effective for purifying charged, dye-labeled conjugates. uni-freiburg.denih.gov
| Purification Method | Advantages | Challenges/Disadvantages | Reference |
| Silica Gel Chromatography | Standard laboratory technique. | Irreversible adsorption of polar dyes, poor recovery. | acs.org, mdpi.com |
| Reversed-Phase (C-18) Chromatography | Effective for purification. | Expensive, especially for large scales. | uni-freiburg.de |
| Preparative HPLC | Yields highly pure compounds. | Can be complex; may require specialized equipment. | uni-freiburg.de |
| Basic Aluminum Oxide Chromatography | Alternative to silica for some dyes. | Product may still adsorb irreversibly. | uni-freiburg.de |
| Denaturing PAGE | Efficient for charged dye-PNA conjugates. | Specific to certain types of molecules. | nih.gov |
| pH-Dependent Solubility Workup | Avoids chromatography in early steps. | Requires careful optimization of pH and solvents. | acs.org |
Synthesis of Key Intermediates for Cyanine Dye Construction
The construction of the final Cy5.5 dye structure is dependent on the successful synthesis of key heterocyclic intermediates. acs.org These are typically indolenine derivatives that are quaternized and functionalized before the final condensation reaction. A common starting material is a commercially available indolenine derivative, which is then used to synthesize a carboxy-indolium precursor. acs.org For instance, the key intermediate indoleninium-5-sulfonate can be prepared from 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone. mdpi.com This intermediate is then alkylated with a molecule containing the desired functional group, such as 6-bromohexanoic acid, to introduce the carboxylic acid moiety that will be present in the final dye. mdpi.com
Another versatile approach involves the synthesis of modified malonaldehyde dianil intermediates. nih.gov These central polymethine bridge precursors can be prepared to contain various functional groups, such as carboxylic acids, azides, or alkynes. nih.gov This allows for the facile introduction of these functionalities into the final cyanine dye during the condensation step. nih.gov The synthesis of these intermediates often begins with a precursor like methyl 5,5-dimethoxyvalerate, which undergoes a Vilsmeier-Haack-Arnold aminoformylation, followed by hydrolysis and subsequent reaction with a functionalized aniline (B41778) derivative. nih.gov These intermediates, isolated as chloride salts after an acidic workup, are typically pure enough for direct use in the final dye condensation reactions. nih.gov
Indolenine and Indolium Salt Precursors in Polymethine Chain Formation
The construction of the Cy5.5 core structure, a pentamethine cyanine, fundamentally relies on the condensation of two heterocyclic nuclei, typically indolenine derivatives, with a precursor that forms the polymethine chain. nih.govnih.gov The synthesis generally begins with the preparation of indolenine precursors. A common route is the Fischer indole synthesis, which involves reacting a substituted phenylhydrazine (B124118) with a ketone, such as 3-methyl-2-butanone, to form the indolenine ring. mdpi.comrsc.org
These indolenine precursors are then quaternized to form indolium salts by N-alkylation using alkyl halides. nih.gov For Cy5.5-carboxylic acid chloride, one of the indolium precursors must incorporate a carboxylic acid functionality. This is often achieved by using an alkylating agent containing a protected carboxyl group, such as 6-bromohexanoic acid. mdpi.com The other indolium salt is typically simpler, for instance, being alkylated with iodomethane. mdpi.com
The formation of the polymethine bridge is accomplished through a stepwise condensation reaction. mdpi.com An indolium salt is first reacted with a polymethine chain precursor, like malonaldehyde dianilide hydrochloride or N,N'-diphenylformamidine, in a solvent such as acetic anhydride. mdpi.comd-nb.inforesearchgate.net This forms a hemicyanine intermediate. Subsequent reaction of this intermediate with the second, different indolium salt under basic conditions, often using sodium acetate (B1210297) in ethanol (B145695) or pyridine, completes the asymmetric cyanine dye structure. mdpi.comacs.orgacs.org
Table 1: Key Precursors in Cy5.5 Synthesis
| Precursor Type | Specific Example | Role in Synthesis |
|---|---|---|
| Indolenine Precursor | 2,3,3-Trimethylindolenine | Forms the core heterocyclic structure |
| Carboxy-functionalized Indolium Salt | 1-(5-Carboxypentyl)-2,3,3-trimethylindolenium | Introduces the carboxylic acid group for subsequent conjugation |
| Alkyl Indolium Salt | 1-Ethyl-2,3,3-trimethylindolenium | Completes the asymmetric cyanine dye structure |
| Polymethine Chain Source | Malonaldehyde dianilide hydrochloride | Forms the five-carbon conjugated bridge between the indolium nuclei |
Strategic Modification of Polymethine Chains for Enhanced Properties
The polymethine chain is a critical determinant of a cyanine dye's photophysical properties. nih.gov Modifications to this conjugated system can significantly alter the dye's absorption and emission spectra, as well as its stability and biological selectivity. sioc-journal.cn
One strategy to enhance properties is the introduction of substituents at the meso-position of the polymethine chain. nih.gov For instance, incorporating a chloro or aryl group can fine-tune the electronic properties of the dye, potentially leading to bathochromic (red) shifts in the absorption and emission wavelengths. rsc.orgresearchgate.net Another approach involves rigidifying the polymethine chain by incorporating cyclic structures, such as a cyclohexenyl ring. nih.gov This conformational restraint can lead to increased fluorescence quantum yields by reducing non-radiative decay pathways. nih.gov
Furthermore, research has explored the introduction of functional groups directly onto the polymethine chain to create "rotor-π" systems. rsc.org These modifications can influence the dye's aggregation behavior and its interactions with biological targets, such as G-quadruplex DNA. rsc.orgrsc.org The ability to introduce functionalities like azides or terminal alkynes onto the chain also opens up possibilities for post-synthetic modifications via click chemistry. rsc.orgsoton.ac.uk
Table 2: Effects of Polymethine Chain Modifications
| Modification Type | Example | Impact on Dye Properties |
|---|---|---|
| Meso-substitution | Introduction of a chlorine atom | Fine-tunes electronic properties, can shift spectra rsc.org |
| Chain Rigidification | Incorporation of a cyclohexenyl ring | Increases fluorescence quantum yield nih.govnih.gov |
| Functionalization | Addition of aromatic heterocycles | Creates rotor-π systems, influences aggregation and target selectivity rsc.org |
| Click-chemistry handles | Introduction of azide (B81097) or alkyne groups | Allows for post-synthetic modification and bioconjugation rsc.orgsoton.ac.uk |
Yield Optimization and Scalability in Laboratory Synthesis of Cyanine Dyes
One key aspect of yield optimization is careful control of reaction stoichiometry. For instance, using a slight excess of the polymethine precursor (e.g., malonaldehyde dianilide) can help to drive the reaction towards the formation of the hemicyanine intermediate, and this excess can be easily removed during aqueous workup. acs.org Reaction conditions, including solvent, temperature, and the choice of base, are also critical. d-nb.infoacs.org For example, the condensation reaction is often performed at elevated temperatures, but this can risk the decomposition of sensitive functional groups. nih.gov A modular approach, where functional groups are introduced in the final steps, can mitigate this risk. acs.org
Scaling up the synthesis from milligram to gram quantities presents further difficulties. acs.org The high polarity of cyanine dyes often leads to challenges in purification, with significant product loss due to irreversible adsorption on standard silica gel chromatography columns. nih.govacs.org Therefore, optimizing workup procedures that exploit the pH- and functional group-dependent solubility of the dyes can be crucial for efficient, large-scale synthesis. acs.org
Comparative Analysis of Synthetic Routes for Research Efficiency and Purity
Several synthetic routes to cyanine dyes have been developed, each with its own advantages and disadvantages in terms of efficiency, purity, and scalability. The traditional method involves a stepwise condensation in high-boiling-point solvents, which often results in low yields and necessitates laborious purification by reversed-phase chromatography (RPC) or preparative high-performance liquid chromatography (HPLC). nih.gov These purification methods can be expensive and are not always readily available in standard laboratories. nih.gov
More modern, modular approaches have been developed to address these limitations. acs.org These strategies often involve synthesizing key intermediates, such as the indolium salts, separately and then combining them in a final condensation step. acs.org This allows for the purification of intermediates before the final, often challenging, dye synthesis. Deferring chromatographic purification until the last step and using pH-dependent solubility for workups can significantly improve efficiency and yield. acs.org
Solid-phase synthesis and microwave-assisted reactions have also been explored as alternatives to traditional solution-phase chemistry. nih.govrsc.org Solid-phase synthesis can simplify purification, as excess reagents and byproducts can be washed away from the resin-bound product. rsc.org Microwave assistance can accelerate reaction times and improve yields. nih.gov
A crucial final step for many applications is the conversion of the carboxylic acid to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, for facile conjugation to amines. researchgate.netthieme-connect.de This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). uni-freiburg.de The purity of the final product is paramount, and methods like pH-controlled extraction have been developed to efficiently remove unreacted free dye from labeled biomolecules. tandfonline.comtandfonline.com
Table 3: Comparison of Synthetic Approaches
| Synthetic Strategy | Advantages | Disadvantages |
|---|---|---|
| Traditional Stepwise Condensation | Well-established methodology | Low yields, harsh conditions, requires preparative HPLC/RPC for purification nih.gov |
| Modular Synthesis | Improved yields, milder conditions, scalable, easier purification acs.org | May require more synthetic steps overall |
| Solid-Phase Synthesis | Simplified purification rsc.org | Can have lower yields, potential for incomplete reactions |
| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields nih.gov | Requires specialized equipment, optimization of conditions can be complex |
Comprehensive Spectroscopic Characterization and Optical Property Analysis in Research
Advanced Spectroscopic Methodologies for Dye Characterization
Spectroscopic techniques are fundamental to characterizing the interaction of light with fluorescent dyes like Cy5.5-carboxylic acid chloride. These methods provide critical data on the dye's electronic transitions and de-excitation pathways, which define its performance as a fluorescent label.
UV-Visible absorption spectroscopy measures the wavelengths of light absorbed by the dye, corresponding to the energy required to promote electrons to an excited state. For this compound, the absorption spectrum is characterized by a narrow, intense band in the far-red region of the spectrum. medchemexpress.com The peak of this band, known as the maximum absorption wavelength (λmax), is a key parameter for determining the optimal excitation wavelength. Research indicates that the parent compound, Cy5.5-carboxylic acid, has a maximum excitation wavelength of approximately 650 nm to 675 nm. medchemexpress.commedchemexpress.cominvivochem.com A sulfonated version of a related dye, sulfo-Cy5 carboxylic acid, exhibits a high molar absorptivity (log ε = 5.11) at 646 nm in a phosphate-buffered saline (PBS) solution, highlighting the strong light-absorbing capability of this class of dyes. mdpi.com
Following excitation, the molecule relaxes to a lower energy state, emitting light in the process. Fluorescence emission spectroscopy measures the spectrum of this emitted light. This compound is valued for its emission in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence in biological samples. mdpi.com The fluorescence emission maximum (λem) for Cy5.5-carboxylic acid and its chloride salt is consistently reported to be around 710 nm to 720 nm. medchemexpress.cominvivochem.com The difference between the absorption and emission maxima is known as the Stokes shift. For the related sulfo-Cy5 carboxylic acid, the Stokes' shift is 15 nm. mdpi.com
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The quantum yield of cyanine (B1664457) dyes can be influenced by various factors, including their molecular structure and environment. researchgate.net For instance, the quantum yield for sulfo-Cy5 carboxylic acid was found to be 0.27 in methanol, which is considered relatively low but typical for this dye class. mdpi.com Interestingly, the quantum yield of Cy5.5 derivatives can increase significantly when they are bound to proteins like bovine serum albumin (BSA). rsc.org
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Medium | Molar Absorptivity (ε) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| This compound | ~650 nm medchemexpress.com | ~710 nm medchemexpress.com | Not specified | Not specified | Not specified |
| Cy5.5-carboxylic acid | 675 nm invivochem.com | 720 nm invivochem.com | Corn oil dispersion | Not specified | Not specified |
| Sulfo-Cy5 carboxylic acid | 646 nm mdpi.com | 661 nm mdpi.com | PBS (pH 7.4) | log ε = 5.11 | 0.27 (relative to Nile Blue in Methanol) mdpi.com |
Factors Influencing Photophysical Behavior in Research Environments
The optical properties of this compound are not static but are dynamically influenced by its immediate molecular environment and its specific chemical structure.
The polarity of the solvent can significantly alter the absorption and emission spectra of cyanine dyes, a phenomenon known as solvatochromism. In polar solvents like methanol, the optical properties of some carbocyanine dyes are largely independent of the counter-anion. acs.org However, in less polar solvents such as chloroform, the spectra can be altered, often resulting in a bathochromic (red) shift. acs.org This shift is attributed to a greater contribution from the counter-ion and solvation effects in the less polar environment. acs.org Conversely, some asymmetric pentamethine cyanine dyes have been shown to exhibit negative solvatochromism, where the emission wavelength shifts to shorter wavelengths (a blue shift) as solvent polarity increases. researchgate.net This complex behavior highlights that the excited state is highly polar compared to the ground state, leading to stronger interactions with polar solvents. acs.org The solubility of cyanine dyes is also affected by solvent polarity; Cy5, for example, has limited solubility in water but is more soluble in less polar organic solvents like DMSO and DMF. mdpi.com
| Dye Class/Example | Solvent Polarity Change | Observed Spectral Shift | Reference |
|---|---|---|---|
| Carbocyanine Dyes | Polar (Methanol) to Less Polar (Chloroform) | Bathochromic (Red) Shift | acs.org |
| Asymmetric Pentamethine Cyanines | Increasing Polarity | Hypsochromic (Blue) Shift (Negative Solvatochromism) | researchgate.net |
| General Cyanine Dyes | Increasing Polarity | Small Hypsochromic (Blue) Shift | chemrxiv.org |
Modifications to the core structure of the cyanine dye scaffold can profoundly impact its photophysical properties. The polymethine chain, which connects the two heterocyclic indole (B1671886) rings, is a common target for modification. sioc-journal.cn
Meso-Position Substitution: Introducing different chemical groups at the central (meso) carbon of the polymethine bridge can tune the dye's optical properties. For example, synthesizing heptamethine cyanines with a cyclopentene (B43876) ring in the methine bridge or a phenyl ring at the meso-position has been shown to increase molar absorptivity. nih.gov
Polymethine Chain Flexibility: The rigidity of the polymethine chain is crucial for fluorescence. Increasing the flexibility, for instance by incorporating a cycloheptene (B1346976) ring, can promote non-radiative decay pathways and hinder fluorescence. nih.gov
Heterocycle and N-Substituents: Changes to the heterocyclic end groups or the substituents on the nitrogen atoms can also alter optical characteristics. Adding bulky substituents to the indolic nitrogens can create steric hindrance, which retards bond rotation and can lead to an increase in the fluorescence quantum yield. cambridge.org Furthermore, the addition of water-soluble groups like sulfonates not only improves aqueous solubility but can also enhance quantum yields and photostability by reducing the tendency of the dye molecules to aggregate. researchgate.net
Chain Substituents and Geometry: Substituents along the polymethine chain can induce significant geometric distortions, such as out-of-plane rotation (OPR), which in turn affects the electronic structure and leads to hypsochromic (blue) shifts in the absorption spectrum. chemrxiv.org
Photoconversion Phenomena in Cyanine Dyes
Photoconversion is a phenomenon where a fluorophore, upon photoexcitation, is transformed into a different fluorescent species with altered spectral properties. This has been observed in several cyanine dyes, including those closely related to Cy5.5.
Research has revealed that longer-wavelength cyanine dyes can undergo a photo-induced conversion to their shorter-wavelength (blue-shifted) congeners. dicp.ac.cnnih.gov For instance, Cy5 has been shown to photoconvert to Cy3, and similarly, Cy5.5 converts to Cy3.5. dicp.ac.cnacs.orgnih.gov
The underlying mechanism involves the formal excision of a two-methine unit (C₂H₂) from the polymethine chain of the parent dye. dicp.ac.cnnih.gov This process is primarily mediated by singlet oxygen, which is generated by the photo-excited cyanine dye itself. dicp.ac.cnacs.org The proposed mechanism involves several key steps:
Photo-oxidation: Singlet oxygen attacks the electron-rich polymethine chain, leading to oxidative cleavage. dicp.ac.cnacs.org
Formation of Carbonyl Intermediates: This cleavage results in the formation of carbonyl-containing products. dicp.ac.cnnih.gov
Bond Cleavage and Reconstitution: A series of subsequent carbon-carbon bond-breaking and bond-forming events occur, ultimately leading to the reconstitution of a shorter polymethine chain. dicp.ac.cnnih.gov
This transformation is not a simple one-step process but rather an intermolecular pathway involving bond cleavage and subsequent reconstitution. dicp.ac.cnnih.gov Studies have confirmed the identity of the photoproducts using various spectroscopic and mass spectrometric techniques, verifying, for example, that the photoproduct of Cy5.5 is indeed Cy3.5. acs.org The efficiency of this conversion can be influenced by the local concentration of the dye, with higher concentrations leading to a higher photoconversion ratio, supporting the intermolecular nature of the mechanism. dicp.ac.cnacs.org
The photoconversion of cyanine dyes has significant implications for multi-color fluorescence imaging experiments. The generation of a blue-shifted species from a red- or far-red-emitting dye can lead to signal bleed-through into a shorter-wavelength detection channel, potentially causing artifacts and leading to the misinterpretation of colocalization data. dicp.ac.cnnih.govrsc.org For example, if a researcher is imaging a sample labeled with Cy5.5 (emitting in the far-red) and Cy3.5 (emitting in the orange-red), the photoconversion of Cy5.5 to Cy3.5 could create a false-positive signal in the Cy3.5 channel. rsc.orgrsc.org
This "blue-conversion" has been observed for a range of cyanine dyes, including Cy5.5, upon intense laser irradiation. rsc.org The emission peaks of the blue-converted species of Cy5.5 and Cy5 are nearly identical, further complicating spectral separation in multicolor experiments. rsc.org Therefore, researchers using cyanine dyes for multicolor imaging must be aware of this potential artifact and implement appropriate controls, such as sequential imaging or the use of oxygen-scavenging systems to minimize singlet oxygen production. nih.gov
However, this potentially problematic phenomenon can also be harnessed for beneficial applications. The ability to photoactivate a blue-shifted species from a red-shifted precursor without the need for UV light or toxic additives presents a novel approach for photoactivation in high-density, single-particle tracking and super-resolution microscopy techniques. dicp.ac.cnnih.govresearchgate.net
Interactive Table: Photoconversion of Cyanine Dyes
| Parent Dye | Photoproduct | Emission Peak of Parent (approx.) | Emission Peak of Photoproduct (approx.) | Key Mechanistic Step | Implication | Reference(s) |
|---|---|---|---|---|---|---|
| Cy5.5 | Cy3.5 | 710 nm medchemexpress.com | 607 nm rsc.org | Singlet oxygen-mediated cleavage of the polymethine chain. | Potential artifact in multicolor imaging; potential for photoactivation. | dicp.ac.cnacs.orgnih.govrsc.org |
| Cy5 | Cy3 | 670 nm | 570 nm | Formal C₂H₂ excision via an intermolecular pathway. | Misinterpretation of data; new photoactivation method. | dicp.ac.cnnih.govacs.org |
| Alexa Fluor 647 | Blue-shifted species | 668 nm | 611 nm rsc.org | Deletion of a two-methine unit. | Can obscure multicolor imaging. | dicp.ac.cnnih.gov |
Strategic Functionalization and Bioconjugation Techniques for Cy5.5 Carboxylic Acid Chloride
Amine-Reactive Conjugation Strategies for Biomolecules
The most prevalent strategy for labeling biomolecules using Cy5.5-carboxylic acid involves its conversion into an amine-reactive derivative. This approach targets the primary amine groups (–NH₂) commonly found in proteins, peptides, and amine-modified oligonucleotides. lumiprobe.cominterchim.frglpbio.com
Cy5.5-carboxylic acid is typically activated to form a Cy5.5 N-Hydroxysuccinimide (NHS) ester. lumiprobe.com This transformation is a key step, converting the relatively inert carboxylic acid into a highly reactive functional group capable of efficiently coupling with primary amines. lumiprobe.com The NHS ester is synthesized by reacting the carboxylic acid with reagents such as N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU). nih.gov
The resulting Cy5.5 NHS ester readily reacts with nucleophilic primary amine groups found on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable and covalent amide bond. lumiprobe.comsmolecule.com This reaction is highly dependent on pH; it is most efficient in a slightly alkaline environment, typically between pH 8.3 and 8.5. lumiprobe.cominterchim.fr At lower pH values, the amine groups are protonated and thus non-nucleophilic, preventing the reaction, while at higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency. lumiprobe.cominterchim.fr
Non-sulfonated versions of Cy5.5 NHS ester exhibit low solubility in aqueous solutions. glpbio.comapexbt.com Therefore, a common procedure involves first dissolving the dye in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the biomolecule in an appropriate aqueous buffer. apexbt.comapexbt.com
The conjugation of Cy5.5 NHS ester to peptides and proteins is a widely used method for creating fluorescently labeled probes. glpbio.comfishersci.se The efficiency of this process depends on several factors, including the concentration of the reactants, the buffer composition, and the reaction time. abcam.com Commercial kits are available that streamline this process for various biomolecules, including antibodies. abcam.com
A critical parameter to control during protein labeling is the Degree of Substitution (DOS), which refers to the average number of dye molecules conjugated to each protein molecule. aatbio.com Over-labeling can potentially alter the protein's structure and biological function, while under-labeling may result in a probe with insufficient fluorescence for detection. aatbio.com For most antibodies, an optimal DOS is typically between 2 and 10. aatbio.com The efficiency of the labeling reaction can be influenced by the buffer components; for instance, buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they compete with the target biomolecule for reaction with the NHS ester. abcam.comaatbio.com
| Buffer Constituent | Compatibility Status | Notes |
|---|---|---|
| PBS, HEPES, Potassium phosphate | Compatible | Commonly used buffers for conjugation reactions. abcam.com |
| Tris | Compatible up to 50 mM | Contains an amine group but is generally acceptable at or below this concentration. abcam.com |
| BSA | Compatible up to 0.1% | Can interfere with subsequent applications like tissue staining. abcam.com |
| Sodium azide (B81097) | Compatible up to 0.1% | A common preservative. abcam.com |
| Glycerol | Compatible up to 50% | Often used as a protein stabilizer. abcam.com |
| Glycine, Thiomerosal, Proclin | Incompatible | Contain primary amines or other reactive groups that interfere with the NHS ester conjugation. abcam.com |
Functionalization for Nucleic Acid Conjugation
Cy5.5 derivatives are frequently used to label DNA and oligonucleotides for applications in molecular diagnostics and cellular imaging. stratech.co.uk The covalent attachment of the dye allows for the detection and tracking of these nucleic acid sequences. stratech.co.uk
A common method for labeling nucleic acids involves the post-synthetic conjugation of a Cy5.5 NHS ester to an oligonucleotide that has been synthesized with a primary amine modification. biosyn.comgenelink.com This amine group can be introduced at the 5' or 3' terminus or at an internal position via a modified nucleotide. genelink.com The reaction chemistry is the same as that for protein labeling, forming a stable amide bond. biosyn.com
Alternatively, Cy5.5 can be incorporated directly during oligonucleotide synthesis using a Cy5.5 phosphoramidite (B1245037) reagent. lumiprobe.comaip.org This method allows for precise, site-specific placement of the dye within the growing nucleic acid chain. lumiprobe.com
More advanced techniques enable even greater control over labeling specificity. One such approach involves the use of unnatural base pairs (UBPs), such as d5SICS-dMMO2, which are efficiently replicated and transcribed. acs.org By modifying one of these unnatural nucleotides with a linker, a unique reactive site can be introduced into a DNA or RNA sequence for subsequent conjugation with a dye. acs.org Another sophisticated method is sortase-mediated ligation, an enzymatic approach that can be used to label specific domains of DNA-binding proteins with a single fluorophore like Cy5, offering high specificity and control. frontiersin.org
Covalently attached Cy5.5 and structurally similar dyes like Cy5 are powerful tools for investigating the complex and dynamic structures of DNA. aip.orgaip.org Researchers use techniques like femtosecond two-dimensional electronic spectroscopy (2D ES) to study local conformations in various DNA structures, including single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and four-armed Holliday junctions. aip.orgaip.org
Advanced Bioconjugation Chemistries for Probe Development
Beyond standard amine-reactive strategies, advanced bioconjugation chemistries are expanding the toolkit for developing sophisticated Cy5.5-based probes. These methods offer higher specificity, efficiency, and versatility.
"Click chemistry" represents a class of reactions that are rapid, specific, and high-yielding. lumiprobe.com The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com Cy5.5 can be synthesized with either an alkyne or an azide functional group, allowing it to be "clicked" onto a biomolecule that has been modified with the complementary reactive partner. medchemexpress.comlumiprobe.com A related method is the strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst and is thus highly suitable for use in living systems. medchemexpress.comresearchgate.net These click reactions enable the precise labeling of biomolecules like nanobodies and nucleic acids. medchemexpress.comresearchgate.net
Enzyme-mediated ligation techniques provide another powerful avenue for site-specific labeling. As mentioned previously, sortase A can ligate a peptide containing a specific recognition sequence to a target protein, enabling the attachment of a single Cy5 fluorophore at a predetermined site. frontiersin.org This level of precision is crucial for single-molecule studies, such as fluorescence resonance energy transfer (FRET), where the exact position of the dye is critical for accurate distance measurements and for visualizing molecular interactions and conformational changes in real time. frontiersin.org
Bioorthogonal Click Chemistry Applications with Modified Cy5.5 Analogues
Bioorthogonal click chemistry has emerged as a powerful tool for labeling biomolecules in complex environments due to its high specificity, efficiency, and biocompatibility. abpbio.comabpbio.com Cy5.5-carboxylic acid chloride is readily converted into azide- or alkyne-functionalized derivatives, which are essential reagents for these reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a widely used click reaction where an azide-functionalized molecule reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. abpbio.comaxispharm.com Cy5.5 analogues have been developed for this purpose:
Cy5.5-Azide: This derivative can be synthesized from this compound and is used to label molecules containing alkyne groups. broadpharm.commedkoo.com It is a key reagent for introducing the bright and photostable Cy5.5 fluorophore to various biomolecules. sigmaaldrich.com Water-soluble versions, such as Sulfo-Cy5.5 Azide, are also available for labeling sensitive molecules like proteins directly in aqueous media. broadpharm.comlumiprobe.com
Cy5.5-Alkyne: This analogue contains a terminal alkyne group and reacts with azide-bearing molecules. broadpharm.commedkoo.comlumiprobe.com It enables the attachment of the Cy5.5 dye to biomolecules that have been metabolically or chemically modified to include an azide group. medkoo.com Water-soluble and pH-insensitive versions like sulfo-Cyanine5.5 Alkyne are preferred for assays requiring minimal non-specific binding. axispharm.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, copper-free click chemistry methods have been developed. nih.gov SPAAC utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), which react rapidly with azides without the need for a catalyst. lumiprobe.comlumiprobe.com
Cy5.5-DBCO: This derivative is a highly effective reagent for copper-free click chemistry. medchemexpress.combroadpharm.com The DBCO group provides fast reaction kinetics and stability, making it suitable for biocompatible labeling. lumiprobe.commedchemexpress.combroadpharm.com It can be used to conjugate the Cy5.5 fluorophore to a wide array of azide-labeled molecules in biological systems. lumiprobe.com
Table 1: Modified Cy5.5 Analogues for Click Chemistry
| Analogue | Functional Group | Click Chemistry Type | Key Features | CAS Number |
|---|---|---|---|---|
| Cy5.5 Azide | Azide | Copper-Catalyzed (CuAAC) | Reacts with alkynes; used for live organism imaging. broadpharm.commedkoo.com | 1557136-25-0 broadpharm.com |
| Sulfo-Cy5.5 Azide | Sulfonated Azide | Copper-Catalyzed (CuAAC) | Water-soluble; ideal for labeling proteins in aqueous phase. broadpharm.com | 1801695-56-6 broadpharm.com |
| Cy5.5 Alkyne | Alkyne | Copper-Catalyzed (CuAAC) | Reacts with azides; popular for intact organism imaging. broadpharm.commedkoo.com | 1628790-37-3 axispharm.combroadpharm.com |
| Cy5.5 DBCO | Dibenzocyclooctyne | Copper-Free (SPAAC) | Fast, biocompatible reaction with azides; no copper catalyst needed. medchemexpress.combroadpharm.com | 1857352-95-4 broadpharm.com |
| Sulfo-Cy5.5 DBCO | Sulfonated DBCO | Copper-Free (SPAAC) | Water-soluble version for copper-free conjugation with azides. lumiprobe.com | Not specified |
Development of Multi-Functional Conjugates for Complex Research Systems
The creation of multi-functional probes that can simultaneously target, image, and sometimes deliver therapeutic agents is a significant area of research. This compound can be converted to amine-reactive derivatives like N-hydroxysuccinimide (NHS) esters, which are instrumental in building these complex conjugates. fishersci.atbroadpharm.com
Cy5.5-NHS Ester is a prime example of an amine-reactive Cy5.5 derivative. abpbio.comapexbt.com The NHS ester group reacts efficiently with primary amine groups (-NH2) on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds. fishersci.atbroadpharm.com This reaction is a cornerstone of bioconjugation and is used to create a wide range of probes. apexbt.com
Research Findings:
Targeted Imaging Probes: Cy5.5-NHS ester has been used to label targeting ligands, such as peptides or antibodies, to create probes that can specifically bind to biomarkers on cancer cells. For instance, Cy5.5 has been conjugated to peptides that target urokinase-type plasminogen activator receptor (uPAR) on metastatic tumors. researchgate.net Similarly, it has been used to label trastuzumab, an antibody that targets HER2-positive breast cancer cells, creating a dual-modal imaging probe when combined with magnetic nanoparticles. researchgate.net
Multi-Modal Imaging Agents: Researchers have developed multi-modal probes by conjugating Cy5.5-NHS ester to nanoparticles that also carry agents for other imaging modalities like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET). For example, dopamine-coated iron oxide nanoparticles have been labeled with Cy5.5 and a PET isotope (64Cu-DOTA) to create a single probe for PET/NIR/MRI tri-modality imaging. mdpi.com
Drug Delivery Visualization: By conjugating Cy5.5 to therapeutic agents or drug delivery vehicles, researchers can visualize the biodistribution and accumulation of the drug in target tissues. lifetein.com This has been demonstrated in studies involving Cy5.5-labeled nanoparticles designed to detect endometriotic lesions and in peptides for targeted drug delivery to the testis. lifetein.com
Integration with Nanoparticle Platforms for Research Probes
Nanoparticles serve as versatile platforms for developing advanced research probes, offering a high surface area for functionalization and the ability to encapsulate imaging agents. Cy5.5 derivatives are frequently integrated with these platforms for enhanced imaging capabilities.
Surface Functionalization Techniques for Nanocarriers
Attaching Cy5.5 to the surface of nanoparticles is a common strategy to create bright and stable imaging probes. The choice of functionalization chemistry depends on the nanoparticle material and the desired properties of the final conjugate.
Amide Bond Formation: A prevalent method involves the reaction between an amine-reactive Cy5.5 derivative, such as Cy5.5-NHS ester , and nanoparticles that have been surface-functionalized with amine groups. rsc.org For example, superparamagnetic iron oxide nanoparticles (SPIONs) have been coated with branched-polyethyleneimine (b-PEI) to introduce numerous amine groups on their surface, which then readily react with Cy5.5-NHS ester to form stable amide bonds. rsc.org Similarly, silica (B1680970) nanoparticles can be functionalized with (3-aminopropyl)triethoxysilane (APTES) to introduce surface amines for subsequent conjugation with Cy5.5-NHS. researchgate.net
Peptide Linkers: In some applications, peptide linkers are used to attach Cy5.5 to the nanoparticle surface. These linkers can be designed to be cleavable by specific enzymes found in the target environment. For instance, polyarginyl peptides have been used to link Cy5.5 to cross-linked iron oxide (CLIO) nanoparticles. The fluorescence of the dye is initially quenched by the iron oxide core but becomes activated when the peptide linker is cleaved by proteases like cathepsin B, providing a mechanism for "smart" activatable probes. acs.org
Table 2: Nanoparticle Surface Functionalization with Cy5.5
| Nanoparticle Type | Surface Chemistry | Cy5.5 Derivative | Conjugation Method | Research Application |
|---|---|---|---|---|
| Iron Oxide (SPIONs) | Amine-functionalized (b-PEI) | Cy5.5-NHS ester | Amide bond formation | MR/Fluorescence bimodal imaging. rsc.org |
| Silica Nanoparticles | Amine-functionalized (APTES) | Cy5.5-NHS ester | Amide bond formation | Dual-mode optical and X-ray fluorescence imaging. researchgate.net |
| Iron Oxide (CLIO) | Polyarginyl peptide | Cy5.5 | Thioether or disulfide linkage | Enzyme-activatable MR/NIRF imaging. acs.org |
| Chitosan Nanoparticles | BCN-modified | Azide-labeled Cy5.5 | Copper-Free Click Chemistry (SPAAC) | Long-term cell tracking. nih.gov |
Strategies for Dye Encapsulation and Active Loading in Liposomes for Research Applications
Encapsulating Cy5.5 within nanocarriers like liposomes is another effective strategy for creating research probes. This approach protects the dye from degradation, can lead to brighter signals, and allows for controlled release. cd-bioparticles.comnih.gov
Passive Loading: This method involves incorporating the dye during the liposome (B1194612) formation process. For instance, lipophilic Cy5.5 derivatives can be mixed with the lipids before the self-assembly of the liposome, trapping the dye within the lipid bilayer. acs.org However, passive loading of hydrophilic dyes often results in low encapsulation efficiencies, typically between 1-5%. rsc.org
Active Loading: To overcome the limitations of passive loading, active loading methods have been developed to achieve much higher encapsulation efficiencies, often approaching 100%. rsc.org This technique typically involves creating an ion or pH gradient across the liposomal membrane, which drives the accumulation of the dye inside the liposome.
Research Findings: A study demonstrated a highly efficient active loading method for two Cy5.5 derivatives (Cy5.5 acid and Cy5.5 amine). rsc.orgresearchgate.net By using ammonium (B1175870) sucrose (B13894) octasulfate (ASO) as an internal trapping agent, researchers achieved nearly 100% encapsulation efficiency. rsc.org Cryogenic electron microscopy revealed that the encapsulated dye formed nanoprecipitates inside the liposomes. This high concentration of dye within the liposome leads to significant fluorescence self-quenching. Upon liposome rupture and release of its contents, a substantial (60- to 100-fold) enhancement in fluorescence is observed. rsc.org This "off/on" activation makes these probes highly sensitive for reporting on liposomal content release in deep-tissue imaging applications. rsc.org
Encapsulation in Polymer Nanoparticles: Besides liposomes, Cy5.5 can be encapsulated in biodegradable polymer nanoparticles like poly(lactic-co-glycolic acid) (PLGA). cd-bioparticles.com To improve encapsulation of the ionic Cy5.5 dye, a strategy using bulky hydrophobic counterions has been employed to form a dye salt, which is then loaded into the PLGA nanoparticles. cd-bioparticles.com Ultrasmall core-shell silica nanoparticles have also been used to encapsulate Cy5.5 within their core matrix, resulting in probes with superior brightness and photostability compared to the free dye. nih.gov
Applications in Advanced Research Methodologies
Design and Application of Fluorescent Probes in Chemical Biology
Cy5.5-carboxylic acid chloride, a derivative of the cyanine (B1664457) dye Cy5.5, is a near-infrared (NIR) fluorescent dye with an excitation maximum around 675-678 nm and an emission maximum around 693-710 nm. medchemexpress.comglpbio.com Its favorable spectral properties, including a high extinction coefficient and good photostability, make it a valuable tool in chemical biology, particularly for the development of fluorescent probes. medchemexpress.commedchemexpress.com The carboxylic acid group provides a reactive handle for conjugation to various biomolecules, while the chloride form can be converted to a more reactive N-hydroxysuccinimide (NHS) ester for efficient labeling of primary amines on proteins and other molecules. nih.govglenresearch.com
Fluorescence Resonance Energy Transfer (FRET) Probe Development for Enzymatic Hydrolysis Studies
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of enzymatic hydrolysis, FRET probes are designed with a donor and an acceptor fluorophore. When in close proximity, the excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence. Enzymatic cleavage of the linker separating the two fluorophores leads to their separation, disrupting FRET and causing an increase in donor fluorescence and a decrease in acceptor fluorescence.
The near-infrared properties of Cy5.5 make it an excellent candidate as a FRET acceptor. nih.gov For instance, a FRET pair of Cy3.5 and Cy5.5 has been characterized for single-molecule FRET studies, demonstrating its utility in investigating the dynamics of nucleic acids and nucleosomes. nih.gov These studies show the dye pair to be photostable for approximately 5 minutes under continuous illumination. nih.gov In another application, FRET probes for ATP cleavage have been developed using Sulfo-Cy3 as the donor and Sulfo-Cy5.5 as the acceptor, demonstrating significant changes in fluorescence ratios upon enzymatic hydrolysis. d-nb.info This ratiometric detection provides a sensitive and quantitative measure of enzyme activity. d-nb.info The design of such probes often involves synthesizing derivatives of Cy5.5, such as its NHS ester, to facilitate covalent attachment to the substrate molecule. nih.govnih.gov
| FRET Pair | Application | Key Finding |
| Cy3.5 - Cy5.5 | Studying nucleic acid and nucleosome dynamics | Photostable for ~5 minutes under continuous illumination, suitable for single-molecule studies. nih.gov |
| Sulfo-Cy3 - Sulfo-Cy5.5 | Ratiometric detection of ATP hydrolysis | Large change in fluorescence ratio upon enzymatic cleavage, allowing for sensitive in vitro assays. d-nb.info |
| Alexa488 - Cy5 | mRNA detection | Efficient FRET upon hybridization to target mRNA, resulting in a strong emission from Cy5. nih.gov |
Analyte-Responsive Fluorescent Probe Design and Sensing Mechanisms
Beyond FRET, this compound is utilized in the design of "turn-on" or analyte-responsive fluorescent probes. These probes are engineered to exhibit a change in fluorescence intensity or a spectral shift upon interaction with a specific analyte. The sensing mechanism often involves the modulation of the dye's electronic properties.
For example, a probe for detecting peroxynitrite (ONOO⁻) was developed by coupling graphene quantum dots with Cy5.5. thno.org In the presence of ONOO⁻, the fluorescence emission at 520 nm increased, while the emission at 694 nm from Cy5.5 decreased, allowing for ratiometric detection. thno.org Another strategy involves creating probes where the Cy5.5 fluorescence is initially quenched and then restored upon reaction with the target analyte. A probe for monitoring matrix metalloproteinases (MMPs) was designed using a barbiturate-based structure conjugated to Cy5.5. mdpi.com Similarly, a hydroxamic acid-based probe conjugated to Cy5.5 was developed for imaging MMPs. mdpi.com These probes leverage the specific enzymatic activity of MMPs to trigger a fluorescent signal. Polarity-sensitive probes have also been developed using Cy5.5-labeled mannose molecules for glucose sensing. mdpi.com
| Probe Design | Analyte | Sensing Mechanism |
| Graphene quantum dot-Cy5.5 | Peroxynitrite (ONOO⁻) | Ratiometric change in fluorescence intensity at two different emission wavelengths. thno.org |
| Barbiturate-based Cy5.5 conjugate | Matrix Metalloproteinases (MMPs) | Fluorescence activation upon enzymatic activity. mdpi.com |
| Hydroxamic acid-based Cy5.5 conjugate | Matrix Metalloproteinases (MMPs) | Fluorescence activation upon enzymatic activity. mdpi.com |
| Cy5.5-labeled mannose | Glucose | Polarity-sensitive fluorescence change. mdpi.com |
Preclinical Molecular Imaging Methodologies
The near-infrared fluorescence of Cy5.5 is particularly advantageous for in vivo imaging because light in this region of the spectrum can penetrate biological tissues more deeply with lower autofluorescence compared to visible light. thermofisher.comspiedigitallibrary.org This enables the non-invasive visualization of molecular events in living animals.
Optical Imaging in Living Systems for Molecular Event Visualization
Cy5.5 and its derivatives are widely used for in vivo optical imaging to track the biodistribution of molecules and visualize biological processes. medchemexpress.com For instance, the distribution of Cy5.5 dye in the spinal cord of rats was studied after injection into the lateral ventricle or cisterna magna to determine an optimal delivery route for therapeutics. nih.gov In these studies, whole-body fluorescence images are captured at various time points to monitor the location and concentration of the fluorescently labeled substance. nih.govuta.edu The stability and brightness of Cy5.5 allow for sustained imaging over several hours or even days. nih.gov
Development of Targeted Imaging Agents for Specific Molecular Markers
A key application of this compound is in the creation of targeted imaging agents. By conjugating the dye to a ligand that specifically binds to a molecular marker of interest, researchers can visualize the location and expression levels of that marker in vivo. mdpi.com The carboxylic acid functionality of Cy5.5 is crucial for this, as it allows for its covalent attachment to targeting moieties such as peptides, antibodies, and small molecules. medchemexpress.commdpi.com
For example, Cy5.5 has been conjugated to cyclic RGD peptides to target αvβ3 integrins, which are often overexpressed in tumors. thno.org These targeted probes have been used to visualize tumors in mouse models. thno.orgnih.gov Similarly, Cy5.5 has been linked to folic acid to target folate receptors, and to ligands for the endothelin A receptor (ETAR) and prostate-specific membrane antigen (PSMA). mdpi.com The development of these targeted agents has been instrumental in preclinical cancer research, enabling the non-invasive detection and monitoring of tumors. mdpi.comthno.orgfrontiersin.org
| Targeting Ligand | Molecular Marker | Application |
| Cyclic RGD peptides | αvβ3 Integrins | Tumor imaging in xenograft models. thno.orgnih.gov |
| Folic acid | Folate Receptor | Cancer cell targeting. mdpi.com |
| ETAR ligand | Endothelin A Receptor (ETAR) | Imaging of ETAR-positive cancer cells. mdpi.com |
| GPI ligand | Prostate-Specific Membrane Antigen (PSMA) | Imaging of prostate cancer. mdpi.com |
| LLP2A | Activated α4β1 Integrin | Imaging of human lymphoma xenografts. thno.org |
High-Resolution Microscopy and Single-Molecule Studies
The photophysical properties of Cy5.5 also make it suitable for advanced microscopy techniques that push the limits of spatial resolution, including single-molecule imaging. nih.gov At the single-molecule level, researchers can observe the behavior of individual molecules, providing insights that are often obscured in ensemble measurements.
| Technique | Key Finding |
| Single-Molecule Spectroscopy | Fluorescence of single Cy5 molecules is enhanced near silver island films, increasing brightness and photostability. nih.gov |
| Three-Color Single-Molecule FRET | Cy5.5, in combination with Cy3 and Cy5, enables the study of complex biomolecular dynamics. nih.gov |
| Super-Resolution Microscopy (STORM) | Cy5.5 can act as a photoswitchable reporter dye for nanoscale imaging. microscopyu.com |
| Live-Cell Super-Resolution Microscopy | Encapsulation in aluminosilicate (B74896) nanoparticles enhances the properties of Cy5.5 for live-cell imaging. nih.gov |
Research in Enzymatic Activity Monitoring
The near-infrared fluorescence of Cy5.5 makes it an ideal component for developing probes to monitor enzymatic activity in vitro and in vivo. The low autofluorescence of biological tissues in the NIR region results in a high signal-to-background ratio. This compound can be used to synthesize activatable probes that change their fluorescence properties upon interaction with a specific enzyme.
Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death). Monitoring their activity is crucial for studying cancer, neurodegenerative diseases, and other conditions. Fluorescent probes incorporating Cy5.5 have been designed to detect the activity of specific caspases.
These probes are often based on a FRET mechanism. nih.gov A typical design involves linking Cy5.5 (the fluorophore) to a quencher molecule (like BHQ-3) via a short peptide sequence that is a specific substrate for a particular caspase. acs.orgresearchgate.net In the intact probe, the proximity of the quencher to Cy5.5 suppresses its fluorescence. acs.org When the target caspase is present and active, it cleaves the peptide linker, separating the fluorophore from the quencher. acs.orgresearchgate.net This separation restores the fluorescence of Cy5.5, providing a direct and quantifiable measure of caspase activity. nih.govacs.org
For example, a probe for caspase-1 was synthesized by linking Cy5.5 and the quencher BHQ-3 with the caspase-1 substrate sequence G-W-E-H-D-G-K. acs.orgresearchgate.net Similarly, a probe for caspase-3, named C3, used a Cy5.5/BHQ-3 pair linked by the DEVD (Asp-Glu-Val-Asp) substrate. nih.govfrontiersin.org Such probes have demonstrated significant fluorescence enhancement upon incubation with their target caspases, enabling real-time imaging of apoptosis in single cells. nih.govacs.org
| Probe | Target Enzyme | Design Principle | Fluorescence Change |
| Cas-1 probe | Caspase-1 | Cy5.5 linked to BHQ-3 quencher via G-W-E-H-D-G-K substrate. acs.orgresearchgate.net | Fluorescence is restored upon cleavage by caspase-1. acs.org |
| C3 Probe | Caspase-3 | Cy5.5 linked to BHQ-3 quencher via DEVD substrate. nih.gov | 53-fold enhanced fluorescence signal upon incubation with caspase-3. nih.gov |
The principle of FRET-based probes extends beyond caspases to the study of other enzymatic hydrolysis reactions. The excellent spectral properties and water solubility of sulfonated Cy5.5 derivatives make them suitable for synthesizing FRET probes for these applications. researchgate.netmdpi.com
For instance, FRET probes have been designed to detect protein-DNA interactions by sensing the activity of nucleases. pnas.org In one study, a donor Cy5.5 was paired with an acceptor (Cy7 or IRDye 800CW) on complementary DNA strands. pnas.org The hydrolysis of the DNA by an exonuclease would lead to a loss of FRET. pnas.org Conversely, the binding of a protein (like NF-κB) to the DNA could protect it from hydrolysis, thus preserving the FRET signal and allowing for the detection of the protein-DNA interaction. pnas.org
Similar strategies have been employed to create probes for other proteases, such as matrix metalloproteinases (MMPs). An MMP-3 probe was constructed using Cy5.5 and a BHQ-3 quencher linked by a specific peptide substrate. rsc.org Cleavage by MMP-3 restored the NIR fluorescence of Cy5.5. rsc.org Another design for detecting fibroblast activation protein α (FAPα) also used a Cy5.5-quencher FRET pair, where the fluorescence of Cy5.5 was initially quenched and then restored upon cleavage by the enzyme. rsc.org These probes are valuable tools for studying enzyme kinetics and for diagnostic applications. mdpi.comrsc.org
| Probe Type | Target Enzyme/Process | FRET Pair | Mechanism of Action |
| DNA Duplex Probe | Exonuclease / NF-κB binding | Cy5.5 (donor) / Cy7 or 800CW (acceptor) | Hydrolysis by exonuclease separates the FRET pair, changing the fluorescence signal. Protein binding protects the probe from hydrolysis. pnas.org |
| MMP-3 Probe | Matrix Metalloproteinase-3 | Cy5.5 (fluorophore) / BHQ-3 (quencher) | Cleavage of the peptide substrate by MMP-3 separates the fluorophore and quencher, restoring fluorescence. rsc.org |
| FAPα Probe | Fibroblast Activation Protein α | Cy5.5 (fluorophore) / QSY21 (quencher) | Cleavage of the peptide linker by FAPα releases Cy5.5 from the quencher, activating fluorescence. rsc.org |
Theoretical and Mechanistic Investigations of Cy5.5 Carboxylic Acid Chloride
Structure-Activity Relationships in Cyanine (B1664457) Dye Design for Research Performance
The performance of cyanine dyes, including Cy5.5-carboxylic acid chloride, is intrinsically linked to their molecular structure. Understanding the relationship between the dye's architecture and its functional properties is paramount for designing optimized probes for various research applications.
Influence of Indolenine Ring Substituents on Photochemical Properties
The indolenine rings, which are terminal heterocyclic moieties in many cyanine dyes, play a significant role in their photochemical behavior. While the core polymethine chain is the primary determinant of the absorption and emission wavelengths, substituents on the indolenine ring can modulate the dye's photostability and quantum yield. nih.govcore.ac.uk
Research on pentamethine indolenine cyanine dyes has demonstrated that functionalizing the heteroaromatic indolenine ring with groups like bromine, iodine, or a carboxylic acid can significantly impact reactive oxygen species (ROS) production, phototoxicity, and cellular uptake. unito.it While some substitutions enhance desired photodynamic properties, others, like the introduction of a carboxylic acid group in one study, were found to hinder cellular uptake and reduce phototoxicity. unito.it
| Substituent on Indolenine Ring | Observed Effect on Photochemical Property | Reference |
| Electron-donating groups (at N-position) | Improved photochemical stability | researchgate.net |
| Acetyl group (electron-withdrawing) | Enhanced photostability | researchgate.net |
| Carboxylic acid group | Hindered cellular uptake and reduced phototoxicity in a specific study | unito.it |
| Bromine, Iodine | Altered ROS production and phototoxicity | unito.it |
Correlation between Molecular Structure and Optical Performance
The optical performance of cyanine dyes is a direct consequence of their molecular structure. Key parameters such as absorption and emission maxima, Stokes shift, and fluorescence quantum yield are finely tuned by structural modifications. core.ac.uk The Cy5.5 dye, a heptamethine cyanine, is characterized by its absorption and emission in the near-infrared (NIR) region, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration. nih.gov
The extended π-conjugated system of the polymethine chain is the primary chromophore. nih.gov The length of this chain is a critical factor; longer chains lead to absorption at longer wavelengths. core.ac.uk The Cy5.5 dye contains two more aryl rings compared to the Cy5 dye, extending the π-conjugation and shifting its optical properties further into the NIR spectrum. researchgate.netnih.gov
| Structural Feature | Impact on Optical Performance | Reference |
| Extended polymethine chain (heptamethine) | Absorption and emission in the NIR region | nih.gov |
| Additional aryl rings (Cy5.5 vs. Cy5) | Extended π-conjugation, further red-shifted spectra | researchgate.netnih.gov |
| Benz[e]indolenine end groups | Higher Stokes shifts compared to indolenine | core.ac.uk |
| Molecular symmetry and rigidity | Influences quantum yield | core.ac.uk |
Computational Chemistry Approaches for Dye Optimization
Computational chemistry provides powerful tools for understanding and predicting the properties of cyanine dyes, guiding the rational design of new and improved fluorescent probes.
Molecular Dynamics Simulations for Dye Conformations
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of cyanine dyes like Cy5.5 in various environments. nih.govaip.org These simulations can predict how the dye interacts with its surroundings, such as DNA scaffolds or lipid membranes, and how these interactions influence its conformation and aggregation behavior. nih.govaip.orgmdpi.comnih.gov
For instance, MD simulations have been used to study the orientation of Cy5 and Cy5.5 dimers on DNA Holliday junctions, revealing that the junction's isomer plays a major role in the resulting dye orientations. nih.govmdpi.com Such studies are crucial for understanding dye-DNA interactions and their effect on excitonic coupling. nih.govmdpi.com Furthermore, MD simulations can provide insights into the flexibility and rigidity of the dye structure, which is known to affect its photophysical properties. aip.org By quantifying the angles and lengths within the dye molecule over time, researchers can identify different conformational sub-ensembles. aip.org These simulations can also be used to calculate free energy landscapes of dye-dye interactions, helping to predict their aggregation propensity. dtic.mil
Electronic Structure Calculations for Excited States
Electronic structure calculations, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are essential for understanding the excited-state properties of cyanine dyes. nih.govmdpi.com These calculations can predict key parameters such as absorption wavelengths, transition dipole moments (μ), and the change in static dipole moment upon excitation (Δd). nih.govmdpi.com
These computational methods allow for the systematic investigation of how different substituents affect the electronic properties of the dye. mdpi.com For example, calculations can determine the Gibbs free energy of solvation (ΔGsolv), which correlates with solubility. mdpi.com By calculating the transition dipole moment, researchers can gauge the strength of the electronic transition, which is a critical factor for applications involving excitonic interactions. nih.govmdpi.comnih.gov The calculated absorption wavelengths can be compared with experimental data to validate the computational models. mdpi.com Such validated models can then be used to screen new dye designs with desired optical properties before undertaking their synthesis.
| Computational Method | Predicted Property | Significance | Reference |
| Molecular Dynamics (MD) | Dye conformations, dye-environment interactions, aggregation propensity | Understanding dye behavior in biological systems and guiding the design of dye-DNA constructs. | nih.govaip.orgmdpi.com |
| DFT/TD-DFT | Absorption wavelength, transition dipole moment, change in dipole moment, Gibbs free energy of solvation | Predicting optical properties, solubility, and the effect of substituents to guide rational dye design. | nih.govmdpi.com |
Mechanistic Understanding of Dye Interactions within Biological Systems
The utility of this compound in biological research is determined by its interactions with various components of living systems. A mechanistic understanding of these interactions is crucial for interpreting experimental results and for the design of targeted imaging probes.
Studies have shown that even water-soluble fluorophores like Cy3 and Cy5 can interact strongly with lipid bilayers through a combination of electrostatic and hydrophobic interactions, leading to membrane partitioning. nih.gov This can, in turn, affect the structure and dynamics of membrane proteins to which the dyes are attached. nih.gov
Furthermore, the local environment can significantly impact the photophysical behavior of the dye. For example, when bound to DNA, the photostability of some cyanine dyes is known to increase. aip.org MD simulations have been employed to understand the favorable interactions that lead to this stabilization. mdpi.com
Strategies for Reducing Non-Specific Binding to Biomolecules
Non-specific binding of fluorescent dyes like Cy5.5 to unintended biological structures is a significant challenge, as it can lead to high background signals and obscure specific interactions. The hydrophobicity of the cyanine core is a primary driver of these interactions, causing dyes to bind to hydrophobic domains on proteins and cell membranes. nih.gov Additionally, specific cyanine dyes have been shown to bind to particular cell types, such as monocytes and macrophages, complicating analyses like flow cytometry. researchgate.netuth.edu This binding is often mediated by receptors like the high-affinity IgG receptor, FcγRI (CD64). researchgate.netuth.edugoogle.com A number of strategies have been developed to address this issue, ranging from the use of blocking agents to fundamental modifications of the dye conjugate.
Key Mitigation Strategies:
Chemical Modification of the Dye: A highly effective strategy is the introduction of charged groups onto the cyanine core. The addition of one or more sulfonate (SO₃⁻) groups creates sulfo-cyanine derivatives. researchgate.net These modifications increase the dye's water solubility and, critically, the negative charges help prevent aggregation and reduce non-specific binding to biomolecules through electrostatic repulsion. researchgate.netmdpi.com Zwitterionic functional groups, which contain both positive and negative charges but are net neutral, have also been shown to significantly reduce non-specific interactions and off-target uptake. nih.gov
Blocking Agents: For applications involving cell types that express specific problematic receptors, blocking agents can be employed. Phosphorothioate oligodeoxynucleotides (PS-ODN) have been demonstrated to be effective, simple, and low-cost reagents for preventing the non-specific binding of Cy5-based conjugates to monocytes. researchgate.netgoogle.com PS-ODN appears to bind to CD64, thereby blocking the receptor and preventing the dye from binding. researchgate.netgoogle.com This approach is more effective than using phosphodiester ODN (PO-ODN) and does not require preincubation. google.com
Surface Passivation: In techniques involving surfaces, such as single-molecule fluorescence studies, preventing non-specific adsorption of the dye or its conjugate to the surface is essential. Surface passivation with poly(ethylene glycol) (PEG) is a common method. researchgate.netnih.gov The efficacy of PEG passivation can be significantly enhanced by a simple treatment with a surfactant like Tween-20, which further increases the hydrophilicity of the surface and reduces non-specific binding by several fold. researchgate.net
The following table summarizes these strategies:
| Strategy | Mechanism of Action | Key Research Findings | Citations |
| Dye Sulfonation | Increases hydrophilicity and introduces negative charges, causing electrostatic repulsion from negatively charged biomolecules. | Sulfoindocyanine dyes with SO₃⁻ groups enhance water solubility and reduce non-specific binding to cellular constituents. | researchgate.netmdpi.com |
| Zwitterionic Functionalization | Combines positive and negative charges for a net neutral charge, which reduces non-specific adsorption and membrane penetration. | Probes with zwitterionic groups exhibit excellent in vitro and in vivo properties with reduced off-target uptake. | nih.gov |
| Blocking with PS-ODN | The polyanionic PS-ODN binds to the CD64 receptor on monocytes and macrophages, preventing the cyanine dye from binding. | Suppresses non-specific binding of Cy5 conjugates in a sequence-independent manner; more effective than commercial FcR blockers. | researchgate.netgoogle.com |
| Hydrophilic Linkers (e.g., PEG, Polysarcosine) | The hydrophilic polymer chain masks the hydrophobic nature of the dye, increasing overall solubility and preventing interactions with hydrophobic surfaces. | PEG linkers increase water solubility and decrease aggregation. Polysarcosine linkers improve physicochemical and pharmacological properties of highly conjugated molecules. | nih.govbiochempeg.commdpi.com |
| Surface Passivation (e.g., PEG + Tween-20) | Creates a highly hydrophilic layer on imaging surfaces that repels biomolecules and prevents their non-specific adsorption. | A 10-minute Tween-20 treatment of a PEG-passivated surface can increase passivation efficacy by 5 to 10 times. | researchgate.netnih.gov |
Dye Aggregation Phenomena in Aqueous Media and Mitigation Strategies
Cyanine dyes, including Cy5.5, have a strong tendency to aggregate in aqueous solutions, a phenomenon driven primarily by hydrophobic interactions. atto-tec.com This aggregation can significantly alter the dye's photophysical properties. When dye molecules are in close proximity, they can form aggregates, most commonly H-aggregates (hypsochromic) or J-aggregates (bathochromic). osti.govresearchgate.net H-aggregates, which are common for Cy5, involve a parallel orientation of the dye's transition dipole moments and result in a blue-shifted absorption band. atto-tec.com Critically, these H-aggregates are often non-fluorescent, which severely limits the dye's utility for quantitative measurements. researchgate.net
The formation of aggregates is influenced by several factors, including high dye concentration, a high degree of labeling on a macromolecule, and the inherent hydrophobicity of the dye. researchgate.netresearchgate.net Studies suggest that Cy5.5 is slightly more hydrophobic than Cy5, which may increase its propensity for dye-dye interactions and aggregation. nih.gov
Key Mitigation Strategies:
Dye Modification (Sulfonation): As with non-specific binding, adding sulfonate groups to the cyanine structure is a primary strategy to combat aggregation. The resulting sulfo-cyanine dyes are more water-soluble, and the electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules effectively inhibits their ability to aggregate. researchgate.netmdpi.com
Hydrophilic Linkers and Polymers: Attaching hydrophilic polymers can prevent aggregation. When Cy5 is covalently linked to a polymer like Poly(allylamine) (PAH), it can form aggregates even at low labeling degrees due to the tangling of the polymer chain. researchgate.net However, incorporating hydrophilic linkers like PEG into dye conjugates serves to physically separate the hydrophobic dye cores and increase their solubility, thereby decreasing the likelihood of aggregation. biochempeg.commdpi.com
Solvent and Environmental Control: The solvent environment plays a critical role in aggregation. atto-tec.com H-aggregates formed on a polymer backbone can be disrupted by changing the solvent to an organic one, such as DMF, or by inducing conformational changes in the polymer. researchgate.net For instance, adding a polyanion to a solution of PAH-Cy5 can cause the polymer to stretch, increasing the distance between dye molecules and breaking up aggregates. researchgate.net This suggests that performing labeling reactions in solvents with a high content of organic solvent can prevent aggregate formation from the outset. researchgate.net
Supramolecular Encapsulation: An advanced strategy involves the use of host molecules to encapsulate the dye. For cyanine dyes that suffer from low fluorescence brightness in water due to the "cyanine limit" problem (a separate but related issue to aggregation), encapsulation by a host like cucurbit biochempeg.comuril (CB7) can be used. nih.gov This supramolecular approach forces the dye into a nonpolar, symmetric state, preventing both self-aggregation and the electronic changes that diminish fluorescence in polar solvents. nih.gov
The following table provides a summary of dye aggregation phenomena and the corresponding mitigation strategies.
| Phenomenon | Description | Mitigation Strategy | Mechanism of Mitigation | Citations |
| H-Aggregation | Parallel stacking of dye molecules. Causes a blue-shift in absorption (hypsochromic shift) and is typically non-fluorescent. | Sulfonation | Introduces negative charges, leading to electrostatic repulsion that prevents dye stacking. | researchgate.netresearchgate.net |
| Driven by hydrophobic interactions in aqueous media, high concentration, or high labeling density on macromolecules. | Hydrophilic Linkers (e.g., PEG) | Increases solubility and sterically hinders the close approach of hydrophobic dye cores. | biochempeg.commdpi.com | |
| Solvent Control | Using organic solvents (e.g., DMF) during labeling or for dissolution disrupts hydrophobic interactions. | atto-tec.comresearchgate.net | ||
| J-Aggregation | Head-to-tail arrangement of dye molecules. Causes a red-shift in absorption (bathochromic shift) and can be fluorescent. | Supramolecular Encapsulation | A host molecule (e.g., cucurbit biochempeg.comuril) physically isolates individual dye molecules, preventing aggregation. | nih.gov |
| "Cyanine Limit" Problem | In polar solvents, extended cyanines can adopt an unsymmetric charge distribution, leading to broad absorption and low fluorescence, distinct from aggregation. | Supramolecular Encapsulation | The host molecule's cavity provides a nonpolar microenvironment, stabilizing the symmetric, fluorescent state of the dye. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Cy5.5-Carboxylic Acid Chloride Derivatives with Enhanced Properties
The quest for superior performance has spurred the development of new Cy5.5 derivatives with tailored and enhanced characteristics. A significant focus of this research is the improvement of photostability, a critical factor for long-term imaging experiments. One promising strategy involves the direct conjugation of photostabilizing agents, such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox, to the cyanine (B1664457) fluorophore. This approach has been shown to dramatically enhance fluorophore photostability without significantly altering its spectral characteristics.
Beyond photostability, researchers are actively pursuing derivatives with improved quantum yields and water solubility. Enhanced quantum yield directly translates to brighter fluorescent probes, enabling more sensitive detection. Modifications to the cyanine structure that restrict intramolecular motion can lead to significant increases in fluorescence quantum yield nih.gov. Furthermore, increasing the hydrophilicity of Cy5.5 is crucial for its application in aqueous biological environments, as it can prevent aggregation and non-specific binding. The synthesis of thiol-reactive Cy5.5 derivatives with enhanced water solubility has been reported, facilitating more efficient protein labeling in aqueous buffers nih.govnih.gov. Computational studies are also being employed to predict how different substituents on the Cy5 core structure will affect properties like water solubility and electronic characteristics, guiding the rational design of new derivatives nih.gov.
The table below summarizes some of the key properties being enhanced in novel Cy5.5 derivatives and the strategies being employed.
| Enhanced Property | Research Strategy | Rationale |
| Photostability | Direct conjugation of photostabilizing agents (e.g., COT, NBA) | Reduces photobleaching, allowing for longer imaging times. |
| Quantum Yield | Structural modifications to restrict intramolecular motion | Increases the brightness of the fluorophore for more sensitive detection. nih.gov |
| Water Solubility | Introduction of hydrophilic functional groups (e.g., sulfonate groups) | Prevents aggregation and non-specific binding in aqueous biological environments. nih.govnih.gov |
Integration with Advanced Multimodal Imaging Platforms for Comprehensive Biological Research
To gain a more holistic understanding of complex biological processes, there is a growing trend towards combining the strengths of different imaging modalities. This compound is at the forefront of this movement, being integrated into a variety of multimodal imaging probes. These hybrid probes allow for the correlation of data from different imaging techniques, providing a more complete picture of the biological system under investigation.
A prominent area of research is the development of dual-modality probes for positron emission tomography (PET) and optical imaging (OI), as well as magnetic resonance imaging (MRI) and optical imaging. Modular synthesis approaches have been developed to create targeted molecular imaging agents that incorporate both a Cy5.5 dye for fluorescence imaging and a chelator for a PET radionuclide or an MRI contrast agent nih.gov. This allows for the high-sensitivity, whole-body imaging of PET or the high-resolution anatomical imaging of MRI to be complemented by the real-time, high-sensitivity of fluorescence imaging, which is particularly valuable for applications like image-guided surgery crimsonpublishers.com.
Furthermore, Cy5.5 is being explored as a contrast agent in photoacoustic imaging (PAI), a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound researchgate.netnih.govscienceopen.com. The strong near-infrared absorption of Cy5.5 makes it an excellent candidate for generating photoacoustic signals. Researchers are developing targeted nanoparticles and microbubbles loaded with Cy5.5 for dual-modality ultrasound and near-infrared fluorescence imaging thno.org. The integration of Cy5.5 with Raman spectroscopy is another emerging area, offering the potential for highly specific molecular imaging.
The following table highlights some of the multimodal imaging platforms being integrated with Cy5.5.
| Imaging Modality | Complementary Information Provided |
| Positron Emission Tomography (PET) | High-sensitivity, quantitative whole-body imaging of metabolic processes. |
| Magnetic Resonance Imaging (MRI) | High-resolution anatomical and functional information. |
| Photoacoustic Imaging (PAI) | High-resolution imaging at greater tissue depths than traditional optical imaging. researchgate.netnih.gov |
| Ultrasound (US) | Real-time anatomical imaging with excellent tissue penetration. thno.org |
Innovative Applications in High-Throughput Screening and Assay Development
The high sensitivity and near-infrared fluorescence of this compound make it an attractive tool for high-throughput screening (HTS) and assay development. HTS allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates or to probe biological pathways. Fluorescence-based assays are a cornerstone of HTS due to their sensitivity and adaptability to automated platforms nih.gov.
One of the key emerging applications of Cy5.5 in HTS is in fluorescence polarization (FP) assays rsc.orgcore.ac.uk. FP is a powerful technique for studying molecular interactions in solution. By labeling a small molecule or peptide with Cy5.5, changes in its rotational motion upon binding to a larger protein can be detected as a change in the polarization of the emitted fluorescence. This principle is being used to develop HTS assays for the discovery of enzyme inhibitors and for studying protein-protein interactions crimsonpublishers.comthno.orgrsc.org. For example, a Cy5-labeled peptide has been used in an FP-based HTS campaign to identify small molecule inhibitors of the adenylyl cyclase 1/calmodulin protein-protein interaction thno.org.
Furthermore, researchers are developing novel HTS assays for enzyme activity by designing substrates that are labeled with Cy5.5. Cleavage of the substrate by the enzyme results in a change in the fluorescence properties of the dye, providing a readout for enzyme activity. This approach is being explored for the high-throughput screening of inhibitors for various classes of enzymes crimsonpublishers.comsyrris.comvapourtec.com. The development of these innovative assays is poised to accelerate the pace of drug discovery and fundamental biological research.
Advancements in Automated Synthesis and Purification Techniques for Research Scale Production
The increasing demand for this compound and its derivatives for a wide range of research applications has driven the need for more efficient and reliable production methods. Automated synthesis and purification techniques are emerging as a key solution to this challenge, offering improved reproducibility, higher throughput, and reduced manual labor.
Automated flow chemistry is one such advancement that is being applied to the synthesis of fluorescent dyes soci.orgnih.govrhhz.netresearchgate.netntu.edu.sg. Flow chemistry systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality. These systems can be programmed to perform multi-step syntheses, minimizing the need for manual intervention.
In addition to synthesis, automated purification is crucial for obtaining high-purity Cy5.5 derivatives. High-performance liquid chromatography (HPLC) is a powerful technique for separating and purifying fluorescent dyes. The integration of HPLC systems into automated platforms allows for the in-line purification of reaction products, streamlining the entire production process nih.govresearchgate.net. Solid-phase synthesis methods, commonly used for peptides and oligonucleotides, are also being adapted for the synthesis of cyanine dyes, which can simplify purification and enable the construction of dye libraries. These advancements in automation are making complex fluorescent probes more accessible to the broader research community.
Exploration of New Chemical Reactivities and Functional Groups for Broader Utility
To further expand the versatility of this compound, researchers are exploring new chemical reactivities and introducing novel functional groups into the cyanine scaffold. This allows for the development of innovative bioconjugation strategies and the creation of probes with unique functionalities.
A major area of focus is the use of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes acs.orgnih.govresearchgate.net. One of the most prominent bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." Researchers are synthesizing Cy5.5 derivatives containing strained alkynes or azides, which can then be specifically reacted with biomolecules that have been metabolically labeled with the complementary functional group soci.orgnih.govacs.org. This enables the precise labeling and tracking of biomolecules in their native environment.
Another powerful bioorthogonal reaction being employed is the tetrazine ligation, which involves the reaction of a tetrazine with a strained alkene or alkyne nih.govresearchgate.net. Cy5.5-tetrazine conjugates are being developed for rapid and specific labeling of biomolecules in live cells and for in vivo imaging applications. A key advantage of some tetrazine-based probes is their "turn-on" fluorescence, where the fluorescence of the cyanine dye is quenched by the tetrazine and is restored upon reaction with a dienophile, leading to a high signal-to-noise ratio researchgate.net.
Q & A
Q. What are the recommended methods for synthesizing and characterizing Cy5.5-carboxylic acid chloride?
Answer:
- Synthesis : this compound is typically synthesized by introducing a carboxyl group into the Cy5.5 fluorophore structure. Key steps include:
- Characterization :
Q. How can this compound be conjugated to biomolecules like proteins or peptides?
Answer :
- Activation : The carboxyl group is activated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form reactive NHS esters .
- Reaction : Mix activated this compound with amine-containing biomolecules (e.g., antibodies) at a molar ratio of 1:1–1:5 (dye:biomolecule) in pH 7.4 buffer for 2–4 hours .
- Purification : Remove unbound dye via size-exclusion chromatography or dialysis .
Q. What are the key spectral properties of this compound, and why are they advantageous for bioimaging?
Answer :
- Excitation/Emission : 680/698 nm (PBS), enabling deep-tissue imaging with minimal autofluorescence .
- Extinction coefficient (ε) : 209,000 L·mol⁻¹·cm⁻¹, ensuring high signal intensity .
- Quantum yield (Φ) : ~0.2, suitable for sensitive detection in low-light conditions .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency when labeling low-abundance biomolecules?
Answer :
- Increase molar excess : Use a 5:1 molar ratio (dye:biomolecule) to compensate for low target concentration.
- Buffer optimization : Ensure pH 7.4–8.5 to enhance NHS ester reactivity .
- Post-conjugation analysis : Quantify labeling efficiency via absorbance spectroscopy (A280 for protein, A680 for dye) .
Q. What strategies mitigate solubility challenges when using this compound in aqueous buffers?
Answer :
- Solvent compatibility : Pre-dissolve the dye in DMSO (≤10% final concentration) to avoid aggregation .
- Surfactants : Add 0.01–0.1% Tween-20 to improve aqueous solubility .
- Contradiction note : While the carboxyl group enhances water solubility, Cy5.5’s hydrophobic core may still require organic cosolvents .
Q. How should researchers address photostability and environmental sensitivity during imaging experiments?
Answer :
Q. How can contradictory data from Cy5.5-based imaging experiments be analyzed and resolved?
Answer :
Q. What experimental design considerations are critical for in vivo imaging studies using this compound?
Answer :
- Dosage : Optimize dye concentration (e.g., 1–5 mg/kg body weight) to balance signal-to-noise and toxicity .
- Imaging timepoints : Capture data at 24–48 hours post-injection to allow clearance of unbound dye.
- Multiplexing : Pair Cy5.5 with shorter-wavelength dyes (e.g., Cy3) for multispectral imaging , ensuring emission filters minimize cross-talk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
